2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
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Overview
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-fluorophenylpiperazine with appropriate reagents to introduce the nitro group and the acetyl moiety. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. This may include the use of continuous flow reactors, large-scale batch processing, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It can be used as a probe to study biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
When compared to similar compounds, 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide stands out due to its unique structure and potential applications. Similar compounds may include other piperazine derivatives or nitrophenyl compounds, but this particular compound's combination of functional groups and molecular architecture makes it distinct.
Comparison with Similar Compounds
Piperazine derivatives
Nitrophenyl compounds
Other acetylacetamides
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-13-2-7-16(17(12-13)24(27)28)21-18(25)19(26)23-10-8-22(9-11-23)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCTXAFTACNJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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